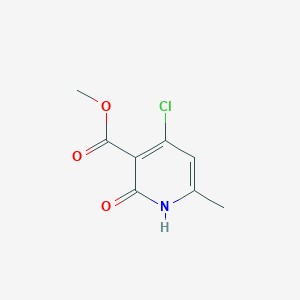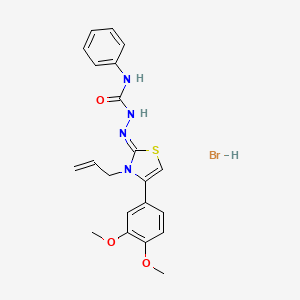
(Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide is a useful research compound. Its molecular formula is C21H23BrN4O3S and its molecular weight is 491.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-allyl-4-(3,4-dimethoxyphenyl)thiazol-2(3H)-ylidene)-N-phenylhydrazinecarboxamide hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Research has delved into the synthesis of thiazole derivatives through various chemical reactions. Engman (1991) explored organoselenium- and proton-mediated cyclization reactions of allylic amides and thioamides, leading to the formation of 2-thiazolines, demonstrating the chemical versatility of thiazole-containing compounds (Engman, 1991). Jenny and Heimgartner (1989) investigated the formation of 5,6-Dihydro-1,3(4H)-thiazin-4-carboxylates from 4-Allyl-1,3-thiazol-5(4H)-ones, showcasing the potential for creating a variety of thiazole-based frameworks (Jenny & Heimgartner, 1989).
Antimicrobial and Antifungal Properties
Several studies have synthesized thiazole derivatives and tested their antimicrobial activities. Chawla (2016) highlighted the synthesis of thiazole derivatives exhibiting significant antimicrobial properties against various pathogens (Chawla, 2016). Similarly, Kubba and Hameed (2018) detailed the synthesis and antimicrobial evaluation of two-amino-4-(4-chlorophenyl) thiazole derivatives, noting their moderate antibacterial and high antifungal activities (Kubba & Hameed, 2018).
Potential Pharmaceutical Applications
Research into thiazole derivatives extends into pharmaceutical applications, with studies exploring their analgesic, anticonvulsant, and anticancer properties. For example, Demchenko et al. (2018) synthesized (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives, showing potential analgesic properties (Demchenko et al., 2018). Sivakumar and Rajasekaran (2013) focused on the synthesis and antitubercular screening of Schiff bases, indicating a promising avenue for developing new anti-TB agents (Sivakumar & Rajasekaran, 2013).
Eigenschaften
IUPAC Name |
1-[(Z)-[4-(3,4-dimethoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-3-phenylurea;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S.BrH/c1-4-12-25-17(15-10-11-18(27-2)19(13-15)28-3)14-29-21(25)24-23-20(26)22-16-8-6-5-7-9-16;/h4-11,13-14H,1,12H2,2-3H3,(H2,22,23,26);1H/b24-21-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRWQUANUWKNLO-KKPJOBIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NNC(=O)NC3=CC=CC=C3)N2CC=C)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CS/C(=N\NC(=O)NC3=CC=CC=C3)/N2CC=C)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)
![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)
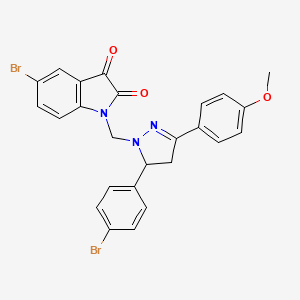

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)
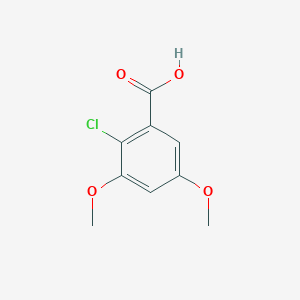
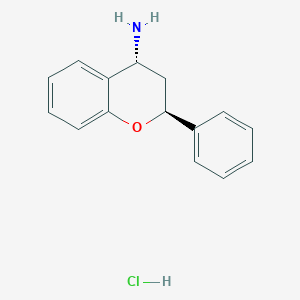

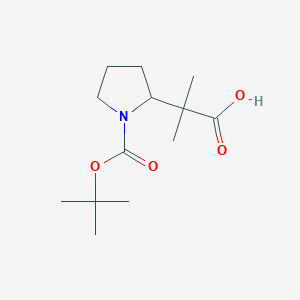


![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2930584.png)
